3-Bromometil-2,5-dihidro-2,2,5,5-tetrametil-1H-pirrol-1-iloxi

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

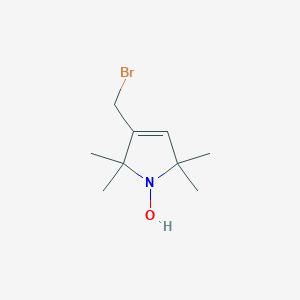

3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is a chemical compound with the molecular formula C9H15BrNO. It is known for its role as an intermediate in the production of spin-labeled compounds, which are used in various research applications, particularly in the field of proteomics .

Aplicaciones Científicas De Investigación

3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is widely used in scientific research, particularly in the following areas:

Chemistry: It serves as an intermediate in the synthesis of spin-labeled compounds, which are used in electron paramagnetic resonance (EPR) spectroscopy to study molecular structures and dynamics.

Biology: The compound is used to label biomolecules, such as proteins and nucleic acids, to investigate their interactions and functions.

Medicine: Spin-labeled compounds derived from this chemical are used in medical research to study the mechanisms of diseases and the effects of potential therapeutic agents.

Métodos De Preparación

The synthesis of 3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy typically involves the bromination of 2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Industrial production methods often involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst to achieve high yields and purity .

Análisis De Reacciones Químicas

3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives. Common reagents used in these reactions include nucleophiles like amines, thiols, and reducing agents such as lithium aluminum hydride.

Mecanismo De Acción

The mechanism of action of 3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy involves its ability to form stable radicals. The bromomethyl group can undergo homolytic cleavage to generate a radical species, which can then participate in various radical-mediated reactions. These reactions are crucial for the formation of spin-labeled compounds and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the spin-labeled compound .

Comparación Con Compuestos Similares

3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is unique due to its specific structure and reactivity. Similar compounds include:

3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy: This compound has a carbamoyl group instead of a bromomethyl group, leading to different reactivity and applications.

3-Aminocarbonyl-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy: This compound contains an aminocarbonyl group, which also alters its chemical properties and uses. The uniqueness of 3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy lies in its ability to form stable radicals and its versatility in various chemical reactions.

Actividad Biológica

3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy (CAS Number: 76893-32-8) is a synthetic compound with notable biological activity. This article explores its chemical properties, biological effects, and potential applications in research and medicine.

The molecular formula of 3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is C9H16BrNO with a molecular weight of approximately 234.133 g/mol. The compound features a bromomethyl group attached to a pyrrole ring, which is known to influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H16BrNO |

| Molecular Weight | 234.133 g/mol |

| CAS Number | 76893-32-8 |

| SMILES | CC1(C)C=C(CBr)C(C)(C)N1O |

| IUPAC Name | 3-(bromomethyl)-1-hydroxy-2,2,5,5-tetramethylpyrrole |

Antimicrobial Properties

Research indicates that compounds similar to 3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy exhibit significant antimicrobial activity. For instance, studies have shown that related pyrrole derivatives possess antibacterial properties against various pathogens including Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

Pyrrole derivatives are also noted for their antioxidant properties. Antioxidants are crucial in mitigating oxidative stress within biological systems. The presence of the bromomethyl group in this compound may enhance its ability to scavenge free radicals .

Cytotoxic Effects

In vitro studies have demonstrated that certain derivatives of this compound can induce cytotoxicity in cancer cell lines. For example, related compounds have shown effectiveness against HeLa (cervical cancer) and A549 (lung cancer) cell lines . The mechanism often involves the induction of apoptosis and disruption of cellular metabolism.

Study 1: Antimicrobial Efficacy

A study involving the synthesis of various brominated pyrrole derivatives revealed that compounds structurally similar to 3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy exhibited minimum inhibitory concentrations (MICs) against E. coli and S. aureus ranging from 62.5 µg/mL to 125 µg/mL . These findings suggest potential applications in developing new antimicrobial agents.

Study 2: Cytotoxicity Evaluation

In another investigation focused on the cytotoxic effects of pyrrole derivatives on cancer cells, compounds were tested for their ability to inhibit cell proliferation. The results indicated IC50 values significantly lower than those of standard chemotherapeutic agents, highlighting the potential of these compounds in cancer treatment strategies .

Propiedades

IUPAC Name |

3-(bromomethyl)-1-hydroxy-2,2,5,5-tetramethylpyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO/c1-8(2)5-7(6-10)9(3,4)11(8)12/h5,12H,6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDZKGTWKIGMNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C(N1O)(C)C)CBr)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570566 |

Source

|

| Record name | 3-(Bromomethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76893-32-8 |

Source

|

| Record name | 3-(Bromomethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.